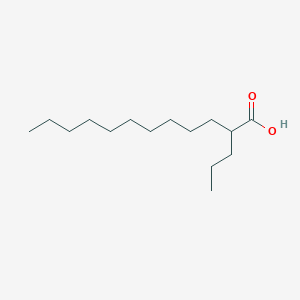

Dodecanoic acid, 2-propyl-

Description

Contextualization within Branched Fatty Acid Ester Research

Isopropyl laurate belongs to the chemical class of branched fatty acid esters. This group of lipids is an area of active research, particularly a subclass known as branched fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govacs.org FAHFAs have been identified as endogenous lipids in mammals and are noted for their significant biological activities, including anti-diabetic and anti-inflammatory effects. nih.govresearchgate.net

Research into FAHFAs has revealed that the specific structure, including the branching point of the fatty acid chain, influences their biological function. nih.gov For example, studies have shown that different FAHFA isomers can have varying effects on glucose-stimulated insulin (B600854) secretion and anti-inflammatory responses. nih.gov The molecular diversity of FAHFAs has been explored in various natural sources, such as different types of tea, with findings suggesting a positive correlation between the degree of fermentation and FAHFA content. acs.org This research highlights the complexity and potential health relevance of fatty acid esters, providing a compelling context for the study of related compounds like isopropyl laurate.

Historical Perspective and Contemporary Significance

The study of fatty acids and their derivatives dates back to the early 19th century with the work of French chemist Michel Eugène Chevreul, who first described the process of saponification—the hydrolysis of fat to yield fatty acids and glycerol. gerli.comfrontiersin.org Significant advancements in the separation and analysis of fatty acids and their esters occurred in the early 20th century, with the development of techniques like fractional distillation. gerli.com

Today, isopropyl laurate holds considerable contemporary significance, primarily driven by its extensive use in the cosmetics and personal care industries. atamanchemicals.comhtfmarketreport.com Its properties as a lightweight, non-greasy emollient make it a valuable ingredient for softening and smoothing the skin in products like lotions, creams, and makeup. atamanchemicals.comlongchangchemical.com It also functions as a texture enhancer, improving the spreadability and feel of formulations. atamanchemicals.com Its ability to act as a solvent and carrier aids in the dispersion of other active ingredients and pigments. atamanchemicals.combetakim.com.tr

The versatility of isopropyl laurate is evident in its wide range of applications:

Skincare and Cosmetics : Used in moisturizers, foundations, concealers, lipsticks, and pressed powders. atamanchemicals.comekb.eg

Hair Care : Found in conditioners and styling products to improve hair manageability and softness. atamanchemicals.com

Personal Care : Incorporated into shaving creams, deodorants, and bath oils. atamanchemicals.comekb.eg

Industrial Applications : Serves as a lubricant, plasticizer in polymers, and a solvent in the paint and ink industries. chemicalbook.combetakim.com.trekb.eg It is considered a more biodegradable alternative to some persistent industrial solvents. atamanchemicals.comchemicalbook.com

Flavor and Fragrance : Utilized as a flavoring agent and to stabilize fragrances in perfumes. atamanchemicals.comknowde.com

The market for isopropyl laurate is projected to grow, underscoring its economic importance and sustained demand in various sectors. htfmarketreport.com This demand is partly fueled by the trend toward products with a lighter, more pleasant sensory profile. htfmarketreport.comniranchemical.com

Nomenclature and Classification of Dodecanoic Acid, 1-Methylethyl Ester

The naming of esters, in accordance with International Union of Pure and Applied Chemistry (IUPAC) guidelines, follows a specific pattern derived from the parent alcohol and carboxylic acid. wikipedia.orglibretexts.org The name of the alkyl group from the alcohol is stated first, followed by the name of the carboxylate part of the carboxylic acid, with the "-oic acid" suffix changed to "-oate". libretexts.orgsavemyexams.com

Following this system, the compound formed from propan-2-ol (an alcohol with a three-carbon chain where the hydroxyl group is on the second carbon) and dodecanoic acid (a 12-carbon carboxylic acid) is named propan-2-yl dodecanoate (B1226587) or 1-methylethyl dodecanoate . chemicalbook.comcymitquimica.com

The compound is known by several names:

IUPAC Name : 1-Methylethyl dodecanoate

Systematic Name : Propan-2-yl dodecanoate

Common Name : Isopropyl laurate chemicalbook.com

Other Synonyms : Lauric acid, isopropyl ester; Dodecanoic acid isopropyl ester cymitquimica.com

Chemically, it is classified as:

A fatty acid ester : An ester formed from a fatty acid (in this case, dodecanoic acid). atamanchemicals.comchemicalbook.com

An isopropyl ester : An ester containing an isopropyl group derived from isopropanol (B130326). atamanchemicals.comchemicalbook.com

Table 1: Chemical Identification of Dodecanoic Acid, 1-Methylethyl Ester

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-Methylethyl dodecanoate | chembk.comcymitquimica.com |

| Common Name | Isopropyl laurate | atamanchemicals.comchemicalbook.com |

| CAS Number | 10233-13-3 | atamanchemicals.combetakim.com.tr |

| Chemical Formula | C₁₅H₃₀O₂ | ontosight.aiatamanchemicals.com |

| Molecular Weight | 242.4 g/mol | atamanchemicals.comthegoodscentscompany.com |

| InChIKey | UJPPXNXOEVDSRW-UHFFFAOYSA-N | chemicalbook.comnist.gov |

Table 2: Physicochemical Properties of Isopropyl Laurate

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to slightly yellow oily liquid | chembk.combetakim.com.tr |

| Boiling Point | ~285 °C | chemicalbook.combetakim.com.tr |

| Melting Point | ~4.2 °C (estimate) | chembk.comchemicalbook.com |

| Density | ~0.8536 g/cm³ | chembk.combetakim.com.tr |

| Refractive Index | ~1.428 - 1.433 | betakim.com.trthegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyldodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUGDERYCCDBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432220 | |

| Record name | Dodecanoic acid, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101452-98-6 | |

| Record name | Dodecanoic acid, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of Dodecanoic Acid, 1 Methylethyl Ester

Industrial and Laboratory Synthesis of Dodecanoic Acid, 1-Methylethyl Ester

The production of dodecanoic acid, 1-methylethyl ester is achieved through two main chemical pathways: direct esterification and transesterification. Both methods have been adapted for industrial-scale manufacturing and laboratory synthesis, with ongoing research aimed at process optimization and environmental impact reduction.

Direct esterification is the formal condensation of the carboxy group of dodecanoic acid (lauric acid) with isopropanol (B130326) (propan-2-ol). atamanchemicals.comchemicalbook.com This reaction is typically catalyzed by an acid and is a well-established industrial method for producing isopropyl laurate. ekb.egchemicalbook.com

Conventional industrial synthesis often employs mineral acids, such as sulfuric acid, p-toluenesulfonic acid, or sulfamic acid, as catalysts at elevated temperatures ranging from 80°C to 220°C. ekb.eg To drive the equilibrium toward the product side, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation or the use of molecular sieves. researchgate.netucr.ac.cr One study demonstrated a 95% conversion rate by refluxing myristic acid (a related fatty acid) and isopropanol with sulfamic acid at 80°C for 10 hours. A more recent approach utilizes reactive distillation, which combines the chemical reaction and product separation into a single unit, enhancing conversion efficiency and reducing costs. ekb.egucr.ac.cr Under reactive distillation conditions with methanesulphonic acid as a catalyst, the esterification of palm fatty acids with isopropanol reached an 80% conversion, a significant increase from the 63% observed in a standard batch process. ucr.ac.cr

Recent innovations focus on greener catalytic systems. Ionic liquids, such as N-alkyl pyrrolidone group methyl acid phosphate, have been used as catalysts, allowing the reaction to proceed at 85°C to 95°C for 3 to 5 hours. google.com This method avoids the need for a separate water entrainer as excess isopropanol serves this function and can be recycled. google.com

Enzymatic catalysis represents a significant advancement in sustainable synthesis. The use of immobilized lipases, particularly Candida antarctica lipase (B570770) B (CALB), marketed as Novozym 435, facilitates the esterification in a solvent-free system at milder temperatures (around 60°C). ekb.egresearchgate.net Optimization studies using response surface methodology have achieved conversions as high as 91%. ekb.eg The key advantage of enzymatic methods is the high reusability of the biocatalyst, which can be used for up to 15 cycles without significant loss of activity, making the process economically feasible and reducing waste generation. ekb.eg

| Parameter | Conventional Acid Catalysis | Ionic Liquid Catalysis | Enzymatic (Novozym 435) |

| Reactants | Dodecanoic Acid, Isopropanol | Dodecanoic Acid, Isopropanol | Dodecanoic Acid, Isopropanol |

| Catalyst | Mineral Acids (e.g., H₂SO₄) | N-alkyl pyrrolidone phosphate | Immobilized Candida antarctica lipase B |

| Temperature | 80–220 °C ekb.eg | 85–95 °C google.com | ~60 °C ekb.eg |

| Reaction Time | 10–12 hours | 3–5 hours google.com | ~2.5 hours ekb.eg |

| Conversion Rate | ~95% | High (specific % not stated) google.com | ~91% ekb.eg |

| Key Features | Established industrial method; requires high energy and neutralization steps. ekb.eg | Reduced reaction time and temperature; catalyst can be part of the final product in some applications. google.com | Green, solvent-free process; high catalyst reusability (15 cycles); low energy consumption. ekb.eg |

Transesterification, or alcoholysis, is an alternative route to synthesize dodecanoic acid, 1-methylethyl ester. This process involves reacting a triglyceride source of lauric acid (like coconut oil or palm kernel oil) or another ester of lauric acid (such as methyl laurate) with isopropanol in the presence of a catalyst. its.ac.idresearchgate.net This method is central to the production of certain types of biodiesel. its.ac.id

The reaction can be catalyzed by acids, bases, or enzymes. Alkaline catalysts like potassium hydroxide (B78521) (KOH) are common in chemical transesterification. researchgate.netui.ac.id The process can be significantly intensified using microwave irradiation, which drastically reduces the reaction time compared to conventional heating. researchgate.netui.ac.id For instance, a study on the transesterification of crude palm oil with isopropanol using a KOH catalyst achieved an 80.5% yield in just 5 minutes under microwave assistance, whereas conventional heating required 150 minutes to achieve a lower yield of 72.2%. researchgate.net

Heterogeneous catalysts, such as K₂O/γ-Al₂O₃, have also been employed, particularly with microwave assistance, to produce isopropyl esters from sources like coconut oil. its.ac.id A study optimizing this process reported a maximum yield of 70.50%, with isopropyl laurate being the major component at 39.47 wt%. its.ac.id The kinetics of this reaction were found to follow a second-order model, facilitated by microwave-induced molecular collisions. its.ac.id

Enzymatic transesterification is also a viable, though less common, method for producing isopropyl laurate. researchgate.net This approach offers the benefits of milder reaction conditions and reduced byproduct formation.

| Parameter | Microwave-Assisted Alkaline Catalysis | Heterogeneous Catalysis (Microwave) |

| Reactants | Crude Palm Oil, Isopropanol | Coconut Oil, Isopropanol |

| Catalyst | Potassium Hydroxide (KOH) researchgate.net | K₂O/γ-Al₂O₃ its.ac.id |

| Temperature | Not specified, microwave irradiation used. researchgate.net | 68.48 °C its.ac.id |

| Reaction Time | 5 minutes researchgate.net | 20.96 minutes its.ac.id |

| Yield | 80.5% researchgate.net | 70.50% (total ester yield) its.ac.id |

| Key Features | Extremely rapid process intensification; high yield. researchgate.netui.ac.id | Utilizes a solid catalyst; optimized for biodiesel production. its.ac.id |

Derivatization Strategies and Novel Compound Synthesis

Dodecanoic acid, 1-methylethyl ester serves as a platform molecule for the synthesis of other valuable esters and branched-chain compounds. These derivatization strategies aim to create molecules with specific physical properties, such as improved lubricity or different melting points, for specialized applications.

The isopropyl group in dodecanoic acid, 1-methylethyl ester can be exchanged with other alcohols via transesterification to produce a variety of dodecanoate (B1226587) esters. iastate.edu This reaction involves swapping the ester's alcohol component with another, typically catalyzed by an acid, base, or enzyme. For example, reacting isopropyl laurate with a longer-chain alcohol like butanol in the presence of a suitable catalyst would yield butyl laurate and isopropanol. The synthesis of various fatty esters, including those based on oleic and ricinoleic acid with alcohols of different chain lengths (from C1 to C12), has been explored to create potential biolubricants. iastate.edu

The direct esterification of dodecanoic acid with different alcohols is another straightforward method to synthesize a range of laurate esters. A patent describes the synthesis of various isopropyl fatty acid esters (including laurate, oleate, octanoate, stearate, and palmitate) by reacting the respective fatty acid with isopropanol. google.com Similarly, long-chain diesters have been created by esterifying fatty acids with various diols, using p-toluenesulfonic acid as a catalyst, to develop additives that improve the cold flow properties of biodiesel. researchgate.net

The synthesis of branched-chain esters is an area of significant interest for developing high-performance lubricants and cosmetic ingredients. iastate.edumdpi.com The branching in the molecule's carbon chain can lower the pour point and improve oxidation stability compared to their straight-chain counterparts. iastate.edu

One strategy involves the interesterification of triglycerides with branched-chain alcohols, such as isopropanol, which has been shown to considerably lower the crystallization temperature of the resulting esters. iastate.edu Another approach is to use branched diols in the esterification reaction. For instance, the synthesis of neopentyl glycol dilaurate, a branched-chain diester used as an emollient and emulsifier, is achieved by reacting lauric acid with neopentyl glycol, often using an enzymatic catalyst like Novozym 435. mdpi.com

Research has also focused on synthesizing novel fatty diesters with bulky moieties by esterifying bifunctional fatty acids or using bifunctional alcohols to create compounds for potential use as additives in fuels and lubricants. researchgate.net These complex branched structures are designed to impart specific performance characteristics, such as enhanced lubricity and improved low-temperature flow. iastate.eduresearchgate.net

Advanced Analytical Methodologies for Dodecanoic Acid, 1 Methylethyl Ester Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating dodecanoic acid, 1-methylethyl ester from complex mixtures, allowing for its accurate identification and quantification.

Gas Chromatography (GC) for Purity and Isomer Analysis

The purity of a dodecanoic acid, 1-methylethyl ester sample can be determined by the relative area of its peak in the resulting chromatogram. The presence of other peaks indicates impurities, which could be unreacted starting materials like dodecanoic acid and isopropyl alcohol, or byproducts from the synthesis process. ekb.eg

A study on almond shell extracts identified dodecanoic acid, 1-methylethyl ester using GC-MS. researchgate.netpreprints.org Similarly, its presence was detected in the ethanolic leaf extracts of Abutilon indicum. ajpaonline.com In an analysis of Corbichonia decumbens root and stem extracts, dodecanoic acid, 1-methylethyl ester was identified with a specific retention time, demonstrating the technique's utility in natural product analysis. phcogres.com

| Parameter | Value |

| Injection Port Temperature | 260.0°C |

| Column Oven Temperature | 80°C |

| GC Pressure | 81.9 kPa |

| Split Ratio | 50.0 |

| Ion Source Temperature | 230°C |

| Data from a study on Corbichonia decumbens extracts. phcogres.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of dodecanoic acid, 1-methylethyl ester, especially for samples that are not suitable for GC due to low volatility or thermal instability. researchgate.net HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. oatext.com

For quantitative assessment, a calibration curve is typically constructed using standards of known concentrations. oatext.comscispace.com The peak area of dodecanoic acid, 1-methylethyl ester in the sample's chromatogram is then compared to the calibration curve to determine its concentration. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for separating esters. researchgate.net

A study on the detection of isopropyl p-toluenesulfonate in palm-based isopropyl esters, such as isopropyl palmitate and myristate, utilized an HPLC method with diode-array detection (DAD). oatext.comoatext.com This demonstrates the applicability of HPLC for analyzing impurities in similar fatty acid esters. The method involved a solvent extraction technique and achieved a low limit of detection. oatext.comoatext.com While this study did not directly analyze dodecanoic acid, 1-methylethyl ester, the methodology is transferable.

The choice of detector is crucial in HPLC. A UV detector is often suitable if the analyte absorbs ultraviolet light. nih.gov For compounds without a chromophore, derivatization to introduce a UV-absorbing group or the use of other detectors like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be necessary. researchgate.net

| Parameter | Value |

| Column | Reversed-phase ODS |

| Mobile Phase | Acetonitrile-methanol-water (36:54:10, v/v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 265 nm |

| Internal Standard | Propyl paraben |

| Data from a study on ketoprofen (B1673614) in isopropyl myristate. scispace.comnih.gov |

Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of dodecanoic acid, 1-methylethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of dodecanoic acid, 1-methylethyl ester. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net

In the ¹H NMR spectrum of dodecanoic acid, 1-methylethyl ester, specific signals correspond to the different types of protons. For instance, the protons of the isopropyl group's methyl groups would appear as a doublet, while the methine proton would be a multiplet. The protons on the long alkyl chain of the dodecanoate (B1226587) moiety would produce a series of signals. semanticscholar.orgmdpi.com The chemical shift, splitting pattern (multiplicity), and integration of these signals provide a complete picture of the proton framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester group, for example, would appear at a characteristic downfield chemical shift.

Mass Spectrometry (MS) for Fragmentation Analysis and Identification

Mass spectrometry (MS) is a key technique for confirming the molecular weight and identifying the structure of dodecanoic acid, 1-methylethyl ester through the analysis of its fragmentation patterns. nist.govnih.gov When coupled with GC, GC-MS provides both separation and identification in a single analysis. researchgate.net

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺) confirms the molecular weight of the compound (242.4 g/mol for dodecanoic acid, 1-methylethyl ester). nist.govphcogres.com

The fragmentation pattern provides structural information. For an ester like dodecanoic acid, 1-methylethyl ester, characteristic fragments would include ions resulting from the loss of the isopropyl group or parts of the alkyl chain. The NIST WebBook provides mass spectral data for dodecanoic acid, 1-methylethyl ester, which can be used as a reference for identification. nist.gov The fragmentation of similar fatty acid esters often involves cleavage at the ester linkage and within the fatty acid chain. nih.gov

| Feature | Value |

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.3975 g/mol |

| CAS Registry Number | 10233-13-3 |

| Data from the NIST WebBook. nist.gov |

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by isolating a specific ion and fragmenting it further. nih.govacs.org This is particularly useful for distinguishing between isomers that might have very similar primary mass spectra.

Natural Occurrence and Biosynthetic Context of Dodecanoic Acid Precursors and Esters

Occurrence of Dodecanoic Acid (Lauric Acid) in Biological Matrices

Dodecanoic acid is a 12-carbon saturated fatty acid found esterified as a triglyceride in many natural sources. wikipedia.orgthechemco.com It is a white, powdery solid with a faint odor of soap or bay oil. wikipedia.orgthechemco.com While relatively uncommon in high concentrations in most fats, it is the primary fatty acid in several economically important oils. wikipedia.org

The most significant sources of dodecanoic acid are the seed oils of certain palm species. acs.org Coconut oil and palm kernel oil are particularly rich in this fatty acid, which is why they are often referred to as "lauric oils". wikipedia.orgfosfa.org In coconut oil, dodecanoic acid constitutes about 45-53% of the total fatty acid content. elchemy.comfoodpunk.com Similarly, palm kernel oil contains approximately 48% lauric acid. fosfa.orgmusimmas.com

Other plants also contain dodecanoic acid, though typically in lower concentrations. These include:

Babassu oil: from the Attalea speciosa palm, contains around 50% lauric acid. wikipedia.org

Cohune oil: from the Attalea cohune palm, has a lauric acid content of about 46.5%. wikipedia.org

Murumuru butter: derived from the Astrocaryum murumuru palm, contains roughly 47.5% lauric acid. wikipedia.org

Other sources include wild nutmeg, peach palm seed, and betel nut, albeit in smaller quantities. wikipedia.org

| Plant Source | Scientific Name | Dodecanoic Acid Content (%) | Reference |

|---|---|---|---|

| Coconut Oil | Cocos nucifera | 45-53% | elchemy.comfoodpunk.comharvard.edu |

| Palm Kernel Oil | Elaeis guineensis | ~48% | fosfa.orgmusimmas.com |

| Babassu Oil | Attalea speciosa | ~50% | wikipedia.org |

| Cohune Oil | Attalea cohune | 46.5% | wikipedia.org |

| Murumuru Butter | Astrocaryum murumuru | 47.5% | wikipedia.org |

Bacteria synthesize fatty acids that are similar to those in eukaryotes but are often shorter and typically lack polyunsaturation. nih.gov While specific data on high concentrations of free dodecanoic acid in microbial metabolomes is limited, various bacterial species produce and metabolize a range of fatty acids. For instance, some bacteria, including Actinomycetes like Streptomyces and Mycobacterium, can accumulate triglycerides which may contain dodecanoic acid. nih.gov The profile of microbial fatty acids, including derivatives like 2-hydroxy lauric acid and 3-hydroxy lauric acid, can be detected in the human metabolome and may serve as biomarkers for the presence of certain bacteria. nih.gov Studies have shown that dodecanoic acid possesses strong bactericidal properties, particularly against gram-positive bacteria and the acne-promoting bacterium Propionibacterium acnes. ebi.ac.ukatamankimya.com

Dodecanoic acid is also present in the animal kingdom, most notably in milk fat. Human breast milk contains approximately 6.2% of its total fat as lauric acid. wikipedia.org It is also found in the milk of other mammals, such as cow's milk (2.9%) and goat's milk (3.1%). wikipedia.org Research in dairy cows has explored how dietary supplementation with lauric acid can influence milk composition, potentially increasing milk fat synthesis. researchgate.netmdpi.com

| Source | Dodecanoic Acid Content (% of total fat) | Reference |

|---|---|---|

| Human Breast Milk | 6.2% | wikipedia.org |

| Cow's Milk | 2.9% | wikipedia.org |

| Goat's Milk | 3.1% | wikipedia.org |

Biosynthetic Pathways of Dodecanoic Acid

The synthesis of fatty acids is a fundamental biological process that occurs in both prokaryotic and eukaryotic organisms, albeit with some structural differences in the enzymatic machinery.

The creation of fatty acids from acetyl-CoA and NADPH is known as fatty acid synthesis. wikipedia.org This process primarily occurs in the cytosol in eukaryotes and involves a large, multifunctional enzyme complex called Fatty Acid Synthase (FAS). wikipedia.orglibretexts.org In most prokaryotes, the reactions are catalyzed by separate, individual enzymes, a system known as FASII. nih.govlibretexts.org

Key differences between the systems include:

Enzyme Structure: Eukaryotes utilize a single large polypeptide complex (FASI). In contrast, bacteria use a series of separate, monofunctional enzymes (FASII). nih.govlibretexts.org

Acyl Carrier: In both systems, the growing fatty acid chain is attached to an Acyl Carrier Protein (ACP). nih.gov

Location: In eukaryotes, synthesis occurs in the cytosol. wikipedia.org In plants, it takes place in the plastids. unl.edu

While de novo synthesis typically produces palmitate (16:0), longer fatty acids are created through elongation systems located in the endoplasmic reticulum and mitochondria. libretexts.orgnih.gov These systems add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. nih.gov

The microsomal fatty acid elongation pathway involves four key enzymatic steps:

Condensation: A 3-ketoacyl-CoA synthase catalyzes the condensation of malonyl-CoA with the fatty acyl-CoA precursor. nih.gov

Reduction: A 3-ketoacyl-CoA reductase reduces the resulting 3-keto intermediate. nih.govresearchgate.net

Dehydration: A 3-hydroxyacyl-CoA dehydratase catalyzes the removal of a water molecule. nih.gov

Reduction: A trans-2,3-enoyl-CoA reductase reduces the double bond, resulting in an elongated fatty acyl-CoA. nih.govresearchgate.net

The synthesis of dodecanoic acid specifically relies on the action of a specialized thioesterase enzyme that cleaves the growing 12-carbon acyl chain from the acyl carrier protein, terminating the fatty acid synthesis cycle prematurely.

Biological and Biochemical Functions of Dodecanoic Acid and Its Esters

Antimicrobial Activities and Cellular Interactions

Isopropyl laurate is recognized for its broad-spectrum antimicrobial properties, demonstrating inhibitory effects against a range of pathogenic microorganisms. researchgate.net This activity is a key factor in its application in various commercial and industrial products, including medical supplies. researchgate.net

Investigations into Antibacterial Efficacy

Studies have indicated that dodecanoic acid, 2-propyl ester possesses bactericidal and inhibitory effects against a wide array of bacteria. researchgate.net It has been shown to effectively inhibit the growth of common pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.net This antibacterial property has led to its use in medical supplies such as dressings and surgical instruments to reduce the risk of infection. researchgate.net It is also utilized as a non-aqueous component in some mouthwash formulations to aid in the removal of bacteria from the oral cavity. nih.gov

While the broad-spectrum antibacterial activity is acknowledged, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for Dodecanoic acid, 2-propyl- against various bacterial strains are not extensively documented in publicly available research. The following table summarizes the reported antibacterial spectrum.

| Target Bacterium | Reported Effect |

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Inhibition of growth |

This table is based on general statements of antibacterial activity; specific quantitative efficacy data is limited in the reviewed literature.

Antifungal and Antiviral Properties

The antimicrobial activity of dodecanoic acid, 2-propyl ester extends to fungi. Research has demonstrated its efficacy in inhibiting the growth of the opportunistic pathogenic yeast Candida albicans. researchgate.net This has contributed to its use in applications where fungal contamination is a concern. researchgate.net

Information regarding the antiviral properties of dodecanoic acid, 2-propyl ester is not well-documented in the scientific literature. While the parent compound, dodecanoic acid, and its monoglyceride have been studied for their antiviral activities, specific research on the 2-propyl ester is lacking.

The table below outlines the known antifungal properties.

| Target Fungus | Reported Effect |

| Candida albicans | Inhibition of growth |

Influence on Microbial Cell Membranes and Metabolism

The precise mechanism by which dodecanoic acid, 2-propyl ester exerts its antimicrobial effects is not extensively detailed in current research. However, the mechanism can be inferred from the known activities of its parent compound, dodecanoic acid, and other fatty acid esters. Fatty acids are known to disrupt the cell membranes of bacteria, leading to increased permeability and ultimately cell death. It is theorized that the hydrolysis of the ester can liberate dodecanoic acid, which is known to interfere with the structure and function of the microbial cell membrane.

Roles in Plant Physiological Processes

The application of fatty acid esters in agriculture and plant science is an area of ongoing research. While specific studies on the role of dodecanoic acid, 2-propyl ester in plant physiology are limited, its use in plant protection products suggests a potential role in modulating plant responses to environmental challenges. nih.gov

Modulation of Stress Responses (e.g., Drought Resistance)

There is a growing body of research on the role of fatty acids and their derivatives in mediating plant responses to abiotic stresses such as drought. Fatty acids are integral components of plant cell membranes, and alterations in their composition can affect membrane fluidity and integrity, which are crucial for stress tolerance. frontiersin.orgnih.govfrontiersin.org For instance, studies on other fatty acids have shown that their application can enhance drought resistance in plants by influencing photosynthetic rates and the management of oxidative stress. However, direct evidence linking dodecanoic acid, 2-propyl ester to the modulation of drought resistance in plants is not currently available in the reviewed scientific literature.

Participation in Defense Mechanisms

Plants possess complex defense signaling pathways to protect themselves against pathogens, and fatty acids are known to play a significant role in these mechanisms. researchgate.netdntb.gov.ua They can act as signaling molecules to induce systemic resistance, a state of enhanced defensive capacity in the entire plant. frontiersin.org The use of dodecanoic acid, 2-propyl ester in plant protection products hints at a possible role in plant defense. nih.gov However, specific research detailing its participation in plant defense mechanisms, such as the induction of defense-related genes or the production of antimicrobial compounds by the plant, is not extensively documented. The broader family of fatty acids and their derivatives are recognized for their involvement in modulating basal, effector-triggered, and systemic immunity in plants. researchgate.net

Environmental Behavior and Biotransformation of Dodecanoic Acid Esters

Environmental Fate and Partitioning

The environmental distribution of dodecanoic acid esters is largely influenced by their moderate to high hydrophobicity. This characteristic suggests a tendency for these compounds to partition from water into soil, sediment, and biota rather than remaining in the aqueous phase. The octanol-water partition coefficient (Kow) is a key indicator of this behavior. For instance, propyl dodecanoate (B1226587) (propyl laurate), a close structural analog, has a high log Kow value, indicating a strong affinity for fatty tissues and organic matter in the environment stenutz.eunih.gov.

Esters of dodecanoic acid are expected to have low water solubility and low vapor pressure, which limits their mobility in the atmosphere and their potential to be leached from soil into groundwater. Their primary distribution compartments in the environment are anticipated to be soil and sediment.

| Compound | Log Kow | Water Solubility | Vapor Pressure | Primary Environmental Compartment |

|---|---|---|---|---|

| Propyl dodecanoate (proxy) | 6.11 stenutz.eu | Low | Low | Soil and Sediment |

Biodegradation Mechanisms in Aquatic and Terrestrial Ecosystems

Dodecanoic acid esters are generally considered to be biodegradable. The primary mechanism of degradation in both aquatic and terrestrial ecosystems is microbial action. Microorganisms, such as bacteria and fungi, possess enzymes (esterases) that can hydrolyze the ester bond. This initial step breaks the compound down into dodecanoic acid (lauric acid) and the corresponding alcohol (in this case, 2-propanol).

In aquatic ecosystems , microorganisms present in the water column and sediment are capable of degrading fatty acid esters. The rate of biodegradation can be influenced by factors such as temperature, pH, oxygen availability, and the presence of acclimated microbial populations. Studies on similar esters have shown that they can be readily biodegraded by activated sludge and microorganisms from river and pond water scispace.comnih.gov.

In terrestrial ecosystems , soil microorganisms play a crucial role in the breakdown of dodecanoic acid esters. The organic matter content of the soil can influence the bioavailability of these compounds for microbial degradation. Higher organic matter content can lead to increased sorption, which may either decrease or increase the rate of biodegradation depending on the specific soil conditions and microbial communities present. Research on other esters in soil environments indicates that factors like soil type, moisture content, and temperature are significant in determining the degradation rate bohrium.comresearchgate.netnih.gov.

Following the initial hydrolysis, both dodecanoic acid and the alcohol are typically further metabolized by microorganisms through pathways such as beta-oxidation for the fatty acid, ultimately leading to their conversion to carbon dioxide and water under aerobic conditions.

Assessment of Environmental Mobility and Persistence

The environmental mobility of dodecanoic acid esters is expected to be low. Their high affinity for organic matter results in strong adsorption to soil and sediment particles, limiting their movement through the soil profile and reducing the likelihood of groundwater contamination.

Regarding persistence, while specific half-life data for dodecanoic acid, 2-propyl- is unavailable, the general class of fatty acid esters is not considered to be persistent in the environment. Their susceptibility to biodegradation suggests that they will be removed from ecosystems over time. The rate of degradation, and therefore the persistence, will be site-specific, depending on the environmental conditions and the microbial populations present. Based on studies of similar compounds, the ultimate aerobic degradation is estimated to occur over a period of weeks epa.gov.

| Environmental Aspect | Assessment for Dodecanoic Acid Esters | Key Influencing Factors |

|---|---|---|

| Mobility in Soil | Low | High adsorption to organic matter (High Kow) |

| Leaching to Groundwater | Low | Low water solubility and high soil sorption |

| Persistence | Low to Moderate | Readily biodegradable under favorable conditions |

Industrial and Applied Research of Dodecanoic Acid, 1 Methylethyl Ester

Innovations in Lubricant and Grease Formulations

Isopropyl laurate exhibits beneficial lubricating properties, making it a valuable component in the formulation of lubricants and greases. atamanchemicals.comgdsoyoung.com Its inherent lubricity provides a smooth feel and reduces friction, which is advantageous in various mechanical applications. gdsoyoung.com One of the notable characteristics of isopropyl laurate is its low toxicity, which permits its use as a lubricant in sensitive applications such as lamination processing and the production of food packaging materials. atamanchemicals.comchemicalbook.com

A key innovation in its use is related to its boiling point, which is lower than that of many conventional industrial lubricants. This property allows for its removal at lower temperatures, a desirable characteristic in certain manufacturing processes. chemicalbook.comberg-schmidt.com As a plant-based ester, it is also considered an environmentally friendly alternative to mineral oil-based lubricants. berg-schmidt.com The compound's good flow characteristics and high boiling point contribute to its effectiveness as a lubricant. chemicalbook.com

Below is a table summarizing the key properties of Dodecanoic acid, 1-methylethyl ester relevant to its use in lubricants:

| Property | Value | Implication in Lubrication |

| Lubricity | Good | Reduces friction and wear between surfaces. gdsoyoung.com |

| Toxicity | Low | Suitable for food-contact applications. atamanchemicals.comchemicalbook.com |

| Boiling Point | Lower than many industrial lubricants | Allows for easier removal when necessary. chemicalbook.comberg-schmidt.com |

| Environmental Profile | Plant-based ester | Offers a more sustainable alternative to mineral oils. berg-schmidt.com |

Applications in Specialty Chemical Synthesis

The industrial production of dodecanoic acid, 1-methylethyl ester is achieved through the esterification of lauric acid with isopropanol (B130326), often in the presence of a catalyst. chemicalbook.com This reaction itself is a fundamental process in specialty chemical synthesis. While primarily utilized as an end-product in various formulations, isopropyl laurate also serves as an intermediate in the synthesis of other specialty chemicals. nih.gov

Research has focused on optimizing the synthesis of isopropyl laurate, exploring both chemical and enzymatic catalytic processes. ekb.eg For instance, the use of immobilized Candida antarctica lipase (B570770) as a biocatalyst in a solvent-free system presents a cleaner, more energy-efficient production method compared to traditional chemical synthesis, which may require high reaction temperatures. ekb.eg This enzymatic approach aligns with the principles of green chemistry, aiming for more sustainable and responsible production. ekb.eg

The synthesis process can be summarized in the following table:

| Reactants | Catalyst/Process | Product | Significance |

| Lauric Acid and Isopropanol | Chemical Catalyst | Dodecanoic acid, 1-methylethyl ester | Traditional industrial synthesis method. chemicalbook.com |

| Lauric Acid and Isopropyl Alcohol | Immobilized Candida antarctica lipase | Dodecanoic acid, 1-methylethyl ester | A "green" alternative with lower energy consumption. ekb.eg |

Utilization in Flavor and Fragrance Development

Dodecanoic acid, 1-methylethyl ester is utilized as both a flavor and fragrance agent. ulprospector.com It is described as a colorless to pale yellow liquid with a faint odor. ulprospector.comthegoodscentscompany.com In the fragrance industry, it is noted for imparting an odor similar to alcohol and can be used in perfumes at a maximum concentration of 8%. atamanchemicals.comchemicalbook.com

Its role in fragrance formulations extends to stabilizing and dispersing fragrance oils, which helps in ensuring an even distribution of the scent and potentially a longer-lasting effect. atamanchemicals.com The organoleptic properties of isopropyl laurate make it a versatile ingredient in the creation of various cosmetic and personal care products. atamanchemicals.comthegoodscentscompany.com

The following table outlines its application in the flavor and fragrance industry:

| Application | Description |

| Fragrance Agent | Provides a faint, alcohol-like scent and is used in perfume compositions. atamanchemicals.comchemicalbook.com |

| Flavor Agent | Used as a flavoring component in certain applications. ulprospector.com |

| Fragrance Stabilizer | Aids in the stabilization and even dispersion of fragrance oils in a product. atamanchemicals.com |

Functional Roles in Polymer Science and Materials Engineering

In the realm of polymer science and materials engineering, dodecanoic acid, 1-methylethyl ester serves primarily as a plasticizer. chemicalbook.com Plasticizers are additives that increase the plasticity or fluidity of a material. Its application as a plasticizer is found in polymers used for food packaging and toys. chemicalbook.com

Beyond its role as a plasticizer, it is also used as a binder for cigarette filters. chemicalbook.com Furthermore, it is listed as a component in the manufacturing of polymers and textile treatment products. interfat.com Its good solubility and high boiling point are advantageous properties in these applications. chemicalbook.com As a long-chain ester, it can also act as a solvent, potentially replacing other less biodegradable solvents in various industrial processes. chemicalbook.com

Key functional roles in this sector are detailed below:

| Functional Role | Application |

| Plasticizer | Incorporated into polymers to increase flexibility, for example, in food packaging. chemicalbook.com |

| Binder | Used as a binding agent, such as in the production of cigarette filters. chemicalbook.com |

| Industrial Solvent | Can replace more persistent solvents in certain manufacturing processes due to its good solubility. chemicalbook.com |

| Manufacturing Component | Utilized in the production of polymers and textile treatment products. interfat.com |

Computational and Theoretical Approaches in Dodecanoic Acid Ester Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. These models are crucial for predicting the properties of new or untested chemicals. Although Dodecanoic acid, 2-propyl- may be included in large chemical databases used for developing general QSAR models, no specific QSAR studies focusing on its biological efficacy or environmental impact have been published. Research in this area would be necessary to predict its potential toxicological profile or its persistence and degradation in the environment.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies, often employing quantum mechanical calculations, are instrumental in understanding the mechanisms and energy profiles of chemical reactions. For Dodecanoic acid, 2-propyl-, such studies would provide valuable insights into its synthesis, typically the esterification of dodecanoic acid (lauric acid) with isopropanol (B130326), and its degradation pathways. The scientific literature, however, lacks theoretical investigations into the specific reaction mechanisms and energetics involving Dodecanoic acid, 2-propyl-. While the general mechanism of esterification is well-understood, specific computational data for this reaction involving the 2-propyl isomer, including transition states and activation energies, are not available.

Future Research Trajectories for Dodecanoic Acid, 1 Methylethyl Ester

Development of Sustainable Production Methods

The industrial synthesis of fatty acid esters has traditionally relied on chemical catalysis, which often involves harsh conditions and non-renewable catalysts. researchgate.net Future research is increasingly focused on developing greener, more sustainable production methods for dodecanoic acid, 1-methylethyl ester, with biocatalysis emerging as a leading strategy.

Enzymatic esterification, particularly using lipases, offers a sustainable alternative to conventional chemical methods. ekb.eg Lipases can catalyze the esterification of lauric acid and isopropyl alcohol under much milder conditions of temperature and pressure, reducing energy consumption and unwanted side reactions. researchgate.net A significant area of research is the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), which allows for easy separation from the reaction mixture and repeated use over multiple cycles without significant loss of activity. ekb.egekb.eg This reusability is a key factor in the economic feasibility of the biocatalytic process. ekb.eg

Optimization of the enzymatic synthesis process is a critical research trajectory. Studies have focused on solvent-free systems to create a cleaner production process. ekb.egekb.eg Key parameters that are being investigated to maximize the conversion of lauric acid to isopropyl laurate include:

Substrate Molar Ratio: Investigating the optimal ratio of isopropyl alcohol to lauric acid to drive the reaction equilibrium towards product formation. ekb.eg

Enzyme Concentration: Determining the ideal amount of biocatalyst to achieve high conversion rates efficiently. researchgate.net

Temperature: Identifying the optimal temperature that maximizes enzyme activity and reaction rate. researchgate.net

Water Removal: As water is a byproduct of esterification, methods to remove it from the reaction medium, such as the use of molecular sieves, are being explored to shift the equilibrium towards higher ester yields. ekb.egresearchgate.net

Research using Response Surface Methodology (RSM) has been effective in optimizing these parameters, achieving high conversion rates of over 90%. ekb.egekb.eg

| Parameter | Optimized Condition | Reference |

| Biocatalyst | Novozym 435 (immobilized Candida antarctica lipase) | ekb.egekb.eg |

| Temperature | 60°C | ekb.eg |

| Substrate Molar Ratio (IPA:LA) | 15:1 | ekb.eg |

| Enzyme Load | 4% (w/w) | ekb.eg |

| Water Removal | 10% (w/w) molecular sieves | ekb.eg |

| Agitation Speed | 150 RPM | ekb.eg |

| Reaction Time | 2.5 hours | ekb.eg |

This table presents optimized conditions for the sustainable production of Isopropyl Laurate using lipase-catalyzed esterification in a solvent-free system.

Future work will likely focus on discovering or engineering more robust and efficient lipases, developing novel immobilization techniques to enhance stability and reusability, and designing continuous flow reactor systems for large-scale, sustainable production. mdpi.com

Exploration of Novel Biologically Active Analogues

While dodecanoic acid, 1-methylethyl ester is primarily used for its physical properties as an emollient, there is a growing interest in exploring the biological activities of fatty acid esters and their analogues. Dodecanoic acid (lauric acid) itself is known to have antimicrobial properties and various potential health benefits. atamankimya.comnih.govnih.gov This provides a strong rationale for investigating the bioactivity of its ester derivatives and designing novel analogues with enhanced or new therapeutic functions.

A promising area of research is the synthesis and evaluation of analogues based on the structure of fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govresearchgate.net FAHFAs are a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties. nih.govnih.gov By modifying the structure of dodecanoic acid, 1-methylethyl ester—for example, by introducing hydroxyl groups or other functional moieties onto the dodecanoyl chain or by substituting the isopropyl group with other alcohols—it may be possible to create new compounds with significant biological effects.

Future research in this area would involve:

Chemical and Enzymatic Synthesis: Developing synthetic routes to create a library of structurally diverse analogues of dodecanoic acid, 1-methylethyl ester.

In Vitro Screening: Testing these novel compounds for various biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and anti-proliferative effects against cancer cell lines. mdpi.com

Structure-Activity Relationship (SAR) Studies: Identifying the specific structural features that are crucial for any observed biological activity. nih.gov This knowledge is vital for the rational design of more potent and selective analogues.

The exploration of these novel analogues could lead to the development of new therapeutic agents for a range of diseases, transforming a compound currently used in cosmetics into a lead structure for drug discovery. nih.gov

Advanced Analytical Methodologies for Complex Matrices

The accurate detection and quantification of dodecanoic acid, 1-methylethyl ester and its potential metabolites or analogues in complex biological and environmental matrices present significant analytical challenges. nih.gov These challenges include the presence of numerous isomers and the typically low concentrations of the target analytes. nih.gov Future research will focus on developing more sensitive, specific, and robust analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of fatty acid esters. nih.gov Its high sensitivity and ability to separate complex mixtures make it ideal for detecting these compounds in matrices like biological fluids, tissues, and foods. nih.govresearchgate.net Future advancements will likely involve:

Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizing UHPLC coupled with high-resolution mass spectrometry (HRMS) to achieve better separation of isomers and more accurate mass measurements for confident identification. researchgate.net

Tandem Mass Spectrometry (MS/MS): Developing specific MS/MS methods for the targeted quantification of dodecanoic acid, 1-methylethyl ester and its derivatives, providing high specificity and low detection limits.

Gas Chromatography (GC) is another powerful tool, often used for the analysis of more volatile fatty acid esters like fatty acid methyl esters (FAMEs). nih.govcreative-proteomics.com Methodologies such as GC coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are well-established. creative-proteomics.comunito.it Future research could focus on:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides significantly enhanced peak capacity and separation power, which is crucial for resolving the components of highly complex lipid extracts. unito.it

Advanced Sample Preparation: Research into more efficient extraction and derivatization techniques, such as microwave-assisted processes, can improve recovery and reduce sample preparation time. unito.it

Developing these advanced analytical methodologies is essential not only for quality control in industrial production but also for pharmacokinetic studies and for understanding the biological fate and impact of dodecanoic acid, 1-methylethyl ester and its novel analogues.

| Technique | Application in Analysis of Dodecanoic Acid, 1-Methylethyl Ester & Analogues | Key Advantages |

| LC-MS/MS | Quantification in biological fluids and tissues. | High sensitivity and specificity. nih.gov |

| UHPLC-HRMS | Identification of novel analogues and metabolites. | Excellent separation and accurate mass identification. researchgate.net |

| GC-MS | Analysis in food and cosmetic matrices. | Robust, established method for fatty acid ester profiling. nih.gov |

| GC×GC | Detailed profiling of lipids in complex biological samples. | Superior separation power for complex mixtures. unito.it |

This table summarizes advanced analytical techniques and their future applications for the study of Dodecanoic Acid, 1-Methylethyl Ester.

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of dodecanoic acid, 1-methylethyl ester and its analogues, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of various "omics" technologies can provide a holistic view of the molecular and cellular impact of these compounds. mdpi.com

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can uncover the metabolic fate of dodecanoic acid, 1-methylethyl ester and its downstream effects on various metabolic pathways, such as fatty acid oxidation and synthesis. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts, revealing how dodecanoic acid, 1-methylethyl ester may alter gene expression. mdpi.com This can help identify the cellular pathways and biological processes that are modulated by the compound.

Proteomics: The study of the entire protein complement can provide insights into changes in the expression and post-translational modification of proteins involved in lipid metabolism and other cellular functions in response to treatment with the ester.

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action. researchgate.net This systems-level understanding is crucial for elucidating its potential therapeutic effects or identifying any off-target interactions, providing a comprehensive foundation for the development of novel applications. mdpi.comnih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-propyl-dodecanoic acid derivatives, and how can reaction efficiency be optimized?

The esterification of dodecanoic acid with propylene glycol (PG) in the presence of surfactants like sodium dodecyl sulfate (SDS) has been shown to enhance reaction efficiency by forming microemulsions. This method increases the interfacial area between PG and dodecanoic acid, promoting ester formation. For example, SDS acts as an emulsifier, reducing interfacial tension and facilitating mixed surfactant film formation (e.g., SDS/MAPG), which stabilizes the reaction system . Optimization involves adjusting surfactant concentration, temperature, and stoichiometric ratios to maximize yield.

Q. How can researchers characterize the purity and structural integrity of 2-propyl-dodecanoic acid derivatives?

Key techniques include:

- Gas Chromatography (GC) : To assess purity by comparing retention indices with standards (e.g., 96.5% similarity index achieved via NIST library matching for dodecanoic acid derivatives) .

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm structural integrity by matching signals with literature (e.g., dodecanoic acid derivatives show characteristic peaks at δ 2.3 ppm for α-protons and δ 34 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ at m/z 201.3 for dodecanoic acid) .

Q. What are the known physicochemical properties of 2-propyl-dodecanoic acid, and how do they influence experimental design?

Dodecanoic acid derivatives typically exhibit:

- Hydrophobicity : LogP values >4, requiring organic solvents (e.g., chloroform, hexane) for dissolution .

- Thermal Stability : Melting points ~44–46°C, necessitating controlled-temperature storage to prevent degradation .

- Interfacial Activity : Critical micelle concentration (CMC) data inform surfactant-based applications (e.g., microemulsion synthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing branched dodecanoic acid derivatives?

Discrepancies in NMR or MS data may arise from isomerism or impurities. For example, branched isomers like 2-propyl-dodecanoic acid may show split peaks in ¹H NMR due to stereochemical effects. Strategies include:

- Isotopic Labeling : Use deuterated analogs (e.g., dodecanoic-12,12,12-d₃ acid) to track specific proton environments .

- 2D NMR Techniques : HSQC and HMBC correlations differentiate between α- and β-branching patterns .

- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

Q. What experimental designs are suitable for studying the environmental impact of 2-propyl-dodecanoic acid in renewable energy applications?

Life cycle assessments (LCAs) and controlled degradation studies are critical. For instance:

Q. How do mixed surfactant systems affect the stability of 2-propyl-dodecanoic acid emulsions in pharmaceutical formulations?

Co-surfactants like polyethylene glycol monolaurate (PEGML) synergize with dodecanoic acid derivatives to stabilize oil-water interfaces. For example:

- Dynamic Light Scattering (DLS) : Measure droplet size distribution (e.g., 50–200 nm for SDS-stabilized microemulsions) .

- Zeta Potential Analysis : Quantify electrostatic repulsion to predict emulsion stability (e.g., ζ > |30 mV| indicates high stability) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in enzymatic esterification of 2-propyl-dodecanoic acid?

Optimize reaction conditions using design of experiments (DoE) frameworks:

- Definitive Screening Design (DSD) : Test variables (pH, temperature, enzyme/substrate ratio) in 18-run matrices to identify critical factors .

- Immobilized Lipases : Enhance reusability and activity retention (e.g., Candida antarctica lipase B immobilized on silica) .

Q. What statistical approaches are recommended for analyzing antimicrobial activity data of 2-propyl-dodecanoic acid derivatives?

- Multivariate Analysis (PCA/PLS-DA) : Correlate compound concentration with inhibition zones (e.g., dodecanoic acid’s antimicrobial efficacy against Staphylococcus aureus shows CC₅₀ values <50 µg/mL) .

- Dose-Response Modeling : Fit data to Hill equations to quantify EC₅₀ and synergism with antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.